molecular formula C20H23ClN4 B4070889 N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride

N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride

Cat. No. B4070889
M. Wt: 354.9 g/mol
InChI Key: UNLFSWZONHCCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride” is a complex organic compound. It contains a quinazoline group, which is a type of nitrogen-containing heterocycle, attached to a phenyl group which is further connected to a piperidine ring. The presence of these functional groups suggests that this compound might have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline ring, possibly through a condensation reaction, followed by the attachment of the phenyl-piperidine group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a phenyl ring, and a piperidine ring. These rings might be arranged in various ways depending on the specific isomer of the compound .


Chemical Reactions Analysis

As a complex organic molecule, “N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride” would be expected to undergo a variety of chemical reactions. These might include reactions at the nitrogen atoms, the aromatic rings, or the piperidine ring .

Future Directions

The future research directions for this compound could include further studies to determine its biological activities and potential uses in medicine or other fields. Additionally, more research could be done to optimize its synthesis and to investigate its physical and chemical properties .

properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4.ClH/c1-15-10-12-24(13-11-15)17-8-6-16(7-9-17)23-20-18-4-2-3-5-19(18)21-14-22-20;/h2-9,14-15H,10-13H2,1H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLFSWZONHCCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperidin-1-yl)phenyl]quinazolin-4-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride
Reactant of Route 3
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.